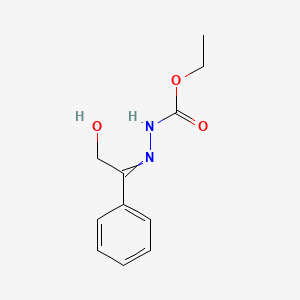
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate is a hydrazone derivative, a class of organic compounds characterized by the presence of a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate can be synthesized through the reaction of ethyl hydrazinecarboxylate with 2-hydroxyacetophenone. The reaction typically involves refluxing the reactants in ethanol with a catalytic amount of acetic acid for several hours . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Oximes and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions, which can then participate in various biochemical pathways . The compound’s effects are mediated through its ability to undergo nucleophilic addition and substitution reactions, which can alter the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylethylidenehydrazine: A metabolite of the antidepressant phenelzine, known for its elevation of GABA concentrations.
Ethyl 2-(2-hydroxybenzylidene)hydrazine-1-carboxylate: Another hydrazone derivative with similar structural features.
Uniqueness
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
91321-68-5 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl N-[(2-hydroxy-1-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)13-12-10(8-14)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H,13,15) |
InChI Key |
DMIJWNHQUNUOQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN=C(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















